![molecular formula C11H17Cl3N2O B1500638 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride CAS No. 1185312-88-2](/img/structure/B1500638.png)
2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride
Overview
Description
2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride (2C5P4P-D) is an organic compound that is used in scientific research. It is a derivative of piperidine, a cyclic organic compound that is widely used in a variety of applications. 2C5P4P-D has been studied for its potential applications in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent for the determination of trace metals. In
Scientific Research Applications
Catalytic Protodeboronation
2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes . The compound’s role in this reaction is crucial for creating valuable transformations in organic synthesis, particularly in the development of new methodologies for the deboronation of alkyl boronic esters.
Chemical Synthesis
The compound serves as a versatile intermediate in chemical synthesis. Its stability and reactivity make it suitable for various transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . These transformations are foundational in the synthesis of complex molecules for pharmaceuticals and materials science.
Material Science
In material science, This compound can be used to modify the properties of materials at a molecular level. Its reactivity with different functional groups allows for the customization of polymers and the creation of novel materials with specific characteristics .
Life Science Research
This compound finds applications in life science research, where it may be used as a building block for the synthesis of bioactive molecules. Its structural motif is common in many biologically active compounds, making it a valuable tool for drug discovery and development .
Chromatography
The compound’s unique structure makes it suitable for use in chromatography as a standard or a derivative for the detection of related compounds. Its stability under various conditions allows for accurate and reliable analytical results .
Analytical Chemistry
In analytical chemistry, This compound is used for method development and validation. Its consistent quality and defined properties make it an excellent candidate for calibration standards in quantitative analysis .
properties
IUPAC Name |
2-chloro-5-(piperidin-4-yloxymethyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-11-2-1-9(7-14-11)8-15-10-3-5-13-6-4-10;;/h1-2,7,10,13H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZSQCUYMWHIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CN=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671504 | |
Record name | 2-Chloro-5-{[(piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185312-88-2 | |
Record name | 2-Chloro-5-{[(piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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